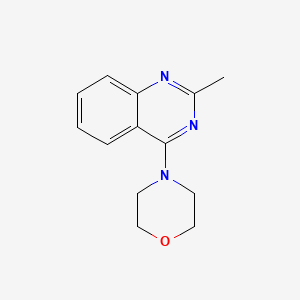![molecular formula C20H18N6O3 B2793278 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 892468-29-0](/img/structure/B2793278.png)
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of science, including chemistry, biology, medicine, and industry. This compound is characterized by its unique triazolopyrimidine core and a methoxyphenyl group, which may confer specific biochemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound . The compound was identified as a reversible LSD1 inhibitor and showed certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of LSD1 by the compound leads to changes in the methylation status of lysines, which can affect various biochemical pathways. This can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it can penetrate cell membranes and reach its target .
Result of Action
When MGC-803 cells were treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability was also suppressed . This suggests that the compound has potential antiproliferative activities against certain cancer cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions:
Formation of the triazolopyrimidine core: : This might involve the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzyl group: : Benzylation of the triazolopyrimidine core can be achieved through nucleophilic substitution or other suitable organic reactions.
Introduction of the methoxyphenyl acetamide group: : This step may involve the acylation of the intermediate compound using an acyl chloride or other acylating agents.
Industrial Production Methods
In industrial settings, the synthesis would be optimized for large-scale production, focusing on maximizing yield, purity, and cost-effectiveness. Common strategies might include:
Optimizing reaction conditions: : Temperature, solvent, and catalyst selection to improve reaction efficiency.
Purification techniques: : Use of crystallization, distillation, or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide may undergo various chemical reactions, such as:
Oxidation and reduction: : Modifying functional groups within the molecule.
Substitution reactions: : Replacing one functional group with another.
Hydrolysis: : Breaking down the compound into its constituent parts with the aid of water.
Common Reagents and Conditions
Reagents used in these reactions might include:
Oxidizing agents: : Like potassium permanganate or chromium trioxide.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: : For substitution reactions.
Acids or bases: : For hydrolysis and other reaction types.
Major Products
The products formed from these reactions will depend on the specific reaction conditions and reagents used, often resulting in derivatives or fragments of the original compound.
Scientific Research Applications
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide may have several scientific research applications:
Chemistry: : Studied for its unique structure and reactivity.
Biology: : Investigated for potential effects on biological systems and pathways.
Medicine: : Examined for therapeutic properties, possibly as a candidate for drug development.
Industry: : Explored for use in manufacturing processes or as a specialty chemical.
Comparison with Similar Compounds
Similar Compounds
Several other compounds share structural similarities with 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide, including:
Other triazolopyrimidines: : Compounds with similar core structures but different substituents.
Benzyl derivatives: : Molecules featuring the benzyl group attached to various cores.
Methoxyphenyl compounds: : Compounds with the methoxyphenyl moiety attached to different molecular frameworks.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique biochemical properties and reactivity not found in closely related compounds. This distinct combination makes it a valuable subject for further research and application.
So, that's a pretty deep dive into this fascinating compound. What's next on your agenda?
Properties
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-29-16-9-5-8-15(10-16)22-17(27)12-25-13-21-19-18(20(25)28)23-24-26(19)11-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWKSXBPAIMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2793195.png)


![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2793201.png)



![8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)


![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)



